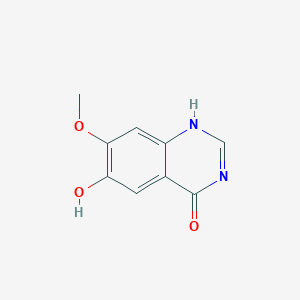![molecular formula C12H17N5O4 B7805179 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7805179.png)
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate, also known as Entecavir monohydrate, is a chemical compound with the molecular formula C12H15N5O3·H2O. It is primarily used as an antiviral medication for the treatment of chronic hepatitis B virus (HBV) infection. Entecavir monohydrate works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HBV .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Entecavir monohydrate is synthesized through a multi-step process involving the cyclization of a guanine derivative. The key steps include:
Formation of the cyclopentyl intermediate: This involves the reaction of a guanine derivative with a cyclopentyl precursor under controlled conditions.
Hydroxylation: The intermediate undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Industrial Production Methods: Industrial production of Entecavir monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the starting materials are reacted under optimized conditions to maximize yield.
Purification: The crude product is subjected to multiple purification steps, including recrystallization and chromatography, to achieve the desired purity.
Quality control: The final product undergoes rigorous quality control tests to ensure compliance with pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Entecavir monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Entecavir monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Entecavir monohydrate is studied for its antiviral properties and its effects on viral replication.
Medicine: It is extensively used in clinical research for the treatment of chronic hepatitis B virus infection.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications.
Wirkmechanismus
Entecavir monohydrate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. This enzyme is crucial for the replication of the virus. By inhibiting this enzyme, Entecavir monohydrate prevents the virus from multiplying and reduces the viral load in the body. The molecular targets involved include the viral DNA polymerase and the reverse transcriptase enzyme .
Vergleich Mit ähnlichen Verbindungen
Lamivudine: Another antiviral medication used for the treatment of hepatitis B virus infection.
Tenofovir: A nucleotide reverse transcriptase inhibitor used for the treatment of hepatitis B and HIV infections.
Adefovir: An antiviral medication used to treat hepatitis B virus infection.
Comparison: Entecavir monohydrate is unique in its high potency and low resistance profile compared to other antiviral medications. It has a higher barrier to resistance, making it a preferred choice for long-term treatment of chronic hepatitis B virus infection .
Eigenschaften
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7-,8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVEXCTPGULBZ-WQYNNSOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2NC(=NC3=O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[c][2,1]benzoxaphosphinine 6-oxide](/img/structure/B7805137.png)

![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B7805157.png)






![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B7805189.png)

